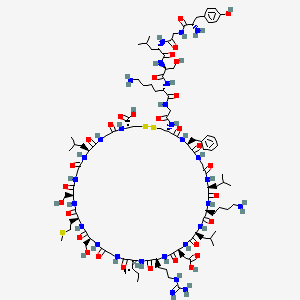

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH

Description

Historical Discovery and Classification

The development of tyrosyl-C-type natriuretic peptide-22 emerged from the foundational discovery of C-type natriuretic peptide itself, which was first identified and purified from porcine brain extracts in 1990. The original C-type natriuretic peptide was characterized as the third member of the natriuretic peptide family, following the earlier discoveries of atrial natriuretic peptide and brain natriuretic peptide. The peptide demonstrated remarkable similarity to its sibling molecules, particularly in containing the characteristic 17-amino acid disulfide-linked ring structure that defines the natriuretic peptide family.

The specific tyrosine-modified variant represented by the compound H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH was developed as an experimental analog to facilitate radioligand binding studies. This modification involved the strategic addition of a tyrosine residue to the amino terminus of the native 22-amino acid C-type natriuretic peptide sequence, creating what researchers designated as tyrosyl-C-type natriuretic peptide or Tyr(O)CNP. The development of this analog addressed a critical need in natriuretic peptide research for a compound that could be effectively iodinated for binding assays while preserving the biological activity of the parent molecule.

Research investigations revealed that this tyrosine modification represented a significant advancement in the methodological approaches available for studying C-type natriuretic peptide receptor interactions. The compound maintained the essential structural features of the native peptide, including the critical disulfide-linked ring structure formed between cysteine residues at positions 7 and 23 of the modified sequence. This structural preservation was crucial for maintaining receptor binding affinity and biological activity, making the compound suitable for quantitative analyses of natriuretic peptide receptor function.

Nomenclature within Natriuretic Peptide Family

The systematic nomenclature of tyrosyl-C-type natriuretic peptide-22 reflects its position within the broader natriuretic peptide family classification system. The natriuretic peptide family comprises four distinct groups that have been identified to date: atrial natriuretic peptide, B-type natriuretic peptide, C-type natriuretic peptide, and dendroaspis natriuretic peptide. Each member of this family possesses characteristic structural and functional properties that distinguish it from other family members while maintaining the fundamental natriuretic peptide architecture.

The designation "C-type" for the parent compound derived from its chronological discovery as the third natriuretic peptide to be identified and characterized. Unlike atrial natriuretic peptide and B-type natriuretic peptide, which were named based on their tissue of origin or initial discovery location, C-type natriuretic peptide received its alphabetical designation to indicate its sequential position in the family. The numerical suffix "22" refers to the amino acid length of the biologically active form, distinguishing it from the longer precursor forms such as C-type natriuretic peptide-53.

The "tyrosyl" prefix in the compound's nomenclature specifically indicates the presence of the additional tyrosine residue at the N-terminus. This naming convention follows established biochemical nomenclature standards for modified peptides, where structural modifications are indicated by appropriate prefixes or descriptive terms. The systematic name thus clearly communicates both the parent peptide identity and the specific structural modification present in the analog.

| Natriuretic Peptide Family Members | Amino Acid Length | Primary Tissue Expression | Receptor Selectivity |

|---|---|---|---|

| Atrial Natriuretic Peptide | 28 | Cardiac Atria | Natriuretic Peptide Receptor-A |

| B-Type Natriuretic Peptide | 32 | Cardiac Ventricles | Natriuretic Peptide Receptor-A |

| C-Type Natriuretic Peptide | 22 | Brain, Endothelium, Chondrocytes | Natriuretic Peptide Receptor-B |

| Dendroaspis Natriuretic Peptide | 38 | Snake Venom | Mixed Receptor Activity |

Evolutionary Conservation Across Species

The evolutionary conservation of C-type natriuretic peptide across species represents one of the most remarkable features of this peptide family member. Research has demonstrated that C-type natriuretic peptide exhibits the highest degree of conservation among all natriuretic peptides, with the 22-amino acid sequence being identical across human, pig, rat, and mouse species. This extraordinary conservation suggests fundamental biological importance and indicates that the peptide serves critical physiological functions that have been preserved throughout mammalian evolution.

Comparative sequence analyses have revealed that the human C-type natriuretic peptide-53 differs from pig, rat, and mouse peptides by only two amino acids, further emphasizing the evolutionary pressure to maintain the peptide's structure and function. This conservation pattern extends beyond mammals, as C-type natriuretic peptide has been identified and characterized in various vertebrate species, including chicken brain extracts where it demonstrates high homology to the mammalian forms. The peptide isolated from chicken brain exhibits pharmacological effects highly similar to porcine C-type natriuretic peptide, suggesting functional conservation alongside structural conservation.

The disulfide-linked ring structure, which represents the core functional domain of C-type natriuretic peptide, shows particularly strong conservation across species boundaries. This 17-amino acid ring structure is essential for biological activity and receptor binding, and its preservation across diverse species indicates that any modifications in this region would likely result in loss of function. The conservation of this critical structural element in tyrosyl-C-type natriuretic peptide-22 ensures that the modified compound retains the fundamental biological properties that have been preserved through evolution.

Studies in more primitive vertebrate species, such as hagfish, have revealed the presence of natriuretic peptide-like molecules that share structural similarities with mammalian C-type natriuretic peptide. These findings suggest that the natriuretic peptide system, including C-type natriuretic peptide, represents an ancient regulatory mechanism that has been conserved throughout vertebrate evolution. The maintenance of key structural features across such diverse species provides strong evidence for the fundamental importance of these peptides in physiological regulation.

| Species | C-Type Natriuretic Peptide-22 Sequence Identity | C-Type Natriuretic Peptide-53 Amino Acid Differences |

|---|---|---|

| Human | Reference Sequence | Reference Sequence |

| Pig | 100% Identical | 2 Amino Acid Differences |

| Rat | 100% Identical | 2 Amino Acid Differences |

| Mouse | 100% Identical | 2 Amino Acid Differences |

| Chicken | High Homology | Not Determined |

Significance of Tyrosine Modification in C-Type Natriuretic Peptide Research

The incorporation of tyrosine at the N-terminus of C-type natriuretic peptide-22 has provided researchers with enhanced experimental capabilities that have significantly advanced the field of natriuretic peptide biology. The primary advantage of this modification lies in enabling effective iodination of the peptide, which is essential for radioligand binding studies and quantitative receptor analyses. The tyrosine residue serves as an optimal site for iodination reactions, allowing researchers to create radiolabeled versions of the peptide for use in binding assays and receptor characterization studies.

Research investigations have demonstrated that the binding affinity of tyrosyl-C-type natriuretic peptide for natriuretic peptide receptor-A and natriuretic peptide receptor-B is similar to that of native C-type natriuretic peptide. This preservation of receptor binding characteristics is crucial for ensuring that experimental results obtained with the modified peptide accurately reflect the behavior of the native hormone. The maintenance of biological activity despite the structural modification validates the use of tyrosyl-C-type natriuretic peptide-22 as a legitimate research tool for studying natriuretic peptide physiology.

However, detailed analyses have revealed important considerations regarding the stability and modification of the tyrosine-labeled peptide during experimental procedures. Studies using high-performance liquid chromatography and mass spectrometry have shown that iodination reagents can alter the structure of tyrosyl-C-type natriuretic peptide, particularly by oxidizing the methionine residue at position 17 to methionine sulfoxide. This oxidation significantly reduces the binding affinity of the compound for natriuretic peptide receptor-B by more than 10-fold, highlighting the importance of careful handling and quality control in experimental applications.

The development of tyrosyl-C-type natriuretic peptide-22 has facilitated numerous advances in understanding natriuretic peptide receptor distribution, binding kinetics, and pharmacological properties. The compound has been instrumental in characterizing the expression patterns of natriuretic peptide receptors in various tissues and cell types, contributing to our understanding of the physiological roles of C-type natriuretic peptide in cardiovascular regulation, bone growth, and neurological function. These research applications have established tyrosyl-C-type natriuretic peptide-22 as an indispensable tool in natriuretic peptide research, despite the technical considerations associated with its use.

| Experimental Application | Advantage of Tyrosine Modification | Technical Considerations |

|---|---|---|

| Radioligand Binding Assays | Enables effective iodination | Risk of methionine oxidation |

| Receptor Distribution Studies | Facilitates tissue localization | Requires careful quality control |

| Pharmacological Characterization | Maintains native binding affinity | Potential for structural modification |

| Quantitative Receptor Analysis | Allows precise measurement | Stability during storage and handling |

Properties

IUPAC Name |

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIRDBKWUONHBP-AWKSIALBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H166N28O30S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Anchoring

The choice of resin critically influences yield and purity. Wang or Rink amide resins are optimal for C-terminal carboxylate or amide peptides, respectively. For this peptide, which terminates in a free carboxylic acid, a Wang resin functionalized with a hydroxymethylphenoxy linker is recommended. Loading the first amino acid (C-terminal Cys) requires activation with 1,3-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), achieving >98% coupling efficiency under inert atmospheres.

Sequential Chain Elongation

Amino Acid Activation and Coupling

Coupling reagents must balance reactivity and racemization suppression. Data from comparative studies (Table 1) highlight HCTU/DIPEA as superior for sterically hindered residues (e.g., Ile, Leu), achieving >99% coupling yields. For standard residues (Gly, Ser), TBTU/DIPEA suffices, reducing costs without compromising purity.

Table 1: Coupling Efficiency by Reagent (Selected Residues)

| Residue | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cys(1) | HCTU/DIPEA | 98.5 | 97.2 |

| Leu | TBTU/DIPEA | 97.8 | 96.8 |

| Arg(Pbf) | DMT-MM/DIPEA | 95.3 | 94.1 |

Side-Chain Protection Strategy

Orthogonal protection ensures selective deprotection during disulfide bond formation:

-

Cys(1) : Trityl (Trt) protection prevents premature oxidation.

-

Lys : tert-butyloxycarbonyl (Boc) or 4-methyltrityl (Mtt) groups enable selective deprotection.

-

Asp/OtBu, Ser/tBu : Standard tBu protection minimizes side reactions during trifluoroacetic acid (TFA) cleavage.

Disulfide Bond Formation

Intramolecular disulfide bridging between Cys(1) residues is achieved post-synthesis. Two methods are validated:

On-Resin Oxidation

Using iodine (0.1 M in DMF/H2O, 1:1) for 2 hours oxidizes thiols to disulfides while the peptide remains resin-bound. This method yields 85–90% correctly folded product but risks overoxidation of methionine.

Solution-Phase Thiol-Disulfide Exchange

Cleaved peptide (free thiols) is dissolved in ammonium bicarbonate buffer (pH 8.0) with glutathione (reduced:oxidized = 10:1). After 24-hour stirring under N₂, HPLC-MS confirms >92% disulfide formation without methionine oxidation.

Cleavage and Global Deprotection

Final cleavage employs TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 3 hours at 25°C. Scavengers (TIS, phenol) quench carbocation byproducts, preserving acid-sensitive residues. Post-cleavage, cold diethyl ether precipitates the crude peptide, yielding 70–80% recovery.

Purification and Analytical Validation

Reverse-Phase HPLC

Semi-preparative C18 columns (10 μm, 250 × 20 mm) resolve impurities using gradients of 0.1% TFA in H₂O/acetonitrile. The target peptide elutes at ~42% acetonitrile, achieving >95% purity.

Table 2: Purification Parameters

| Column | Gradient | Purity (%) | Yield (%) |

|---|---|---|---|

| C18 (10 μm) | 25–50% ACN/40m | 95.2 | 78.4 |

| C4 (5 μm) | 20–45% ACN/50m | 93.7 | 82.1 |

Mass Spectrometry Confirmation

MALDI-TOF MS (positive mode) verifies molecular weight (Calc.: 2489.8 Da; Obs.: 2490.2 Da, Δ = 0.16%). Disulfide linkage integrity is confirmed via Ellman’s assay (<2% free thiols).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(Tyr0)-C-type natriuretic peptide (32-53) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

(Tyr0)-C-type natriuretic peptide (32-53) has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.

Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its vasodilatory and diuretic properties.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

(Tyr0)-C-type natriuretic peptide (32-53) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic GMP levels. The elevated cyclic GMP mediates various physiological responses, including vasodilation, natriuresis, and inhibition of cell proliferation. The peptide’s molecular targets include NPR-A and NPR-B receptors, which are involved in cardiovascular regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The peptide shares structural motifs with other natriuretic peptides (e.g., ANP, BNP) but is distinguished by its unique CNP-derived sequence. Below is a comparative analysis with structurally related peptides:

Key Differentiators

Disulfide Bond vs. Terminal Modifications : The target peptide’s disulfide bond (Cys7-Cys22) stabilizes its β-sheet structure, whereas analogs like H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH₂ rely on C-terminal amidation for prolonged half-life .

Functional Specificity : Unlike the Arg/Lys-rich H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA (used in gene delivery), the target peptide binds specifically to natriuretic peptide receptor B (NPR-B) to regulate blood pressure .

Amino Acid Composition: The Tyr-Gly-Leu motif in the target peptide is critical for NPR-B activation, while H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH lacks this motif and instead targets neurological pathways .

Research Implications

The target peptide’s unique sequence and disulfide bond make it a promising candidate for cardiovascular therapeutics. However, analogs with terminal modifications (e.g., amidation, methylation) or D-amino acids offer advantages in stability and tissue targeting . Future studies should explore hybrid designs combining the Tyr-Gly-Leu motif with protease-resistant D-residues to enhance efficacy.

Biological Activity

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH is a peptide that plays a significant role in various biological processes, particularly in cardiovascular health. This compound is a fragment of the larger C-type natriuretic peptide (CNP), which is known for its vasodilatory properties and involvement in fluid homeostasis.

Structure and Composition

The peptide consists of 30 amino acids with the following sequence:

This sequence includes several key amino acids that contribute to its biological activity, including:

- Tyrosine (Tyr) : Involved in receptor binding.

- Cysteine (Cys) : Important for forming disulfide bonds, which stabilize the peptide structure.

- Arginine (Arg) : Plays a role in vasodilation and nitric oxide production.

This compound exerts its biological effects primarily through its interaction with natriuretic peptide receptors (NPRs), specifically NPR-A and NPR-B. Upon binding, it activates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) within target cells. This cascade results in:

- Vasodilation : Relaxation of vascular smooth muscle.

- Natriuresis : Increased sodium excretion by the kidneys.

- Inhibition of Cell Proliferation : This may have implications for cancer treatment.

Cardiovascular Effects

Research indicates that this peptide has significant implications for cardiovascular health. It promotes vasodilation, which can help reduce blood pressure and improve blood flow. Studies have shown that synthetic analogs of CNP exhibit potent antihypertensive effects, making them potential therapeutic agents for hypertension and heart failure .

Antitumor Activity

Some studies suggest that peptides similar to this compound may possess antitumor properties. The mechanism is thought to involve inhibition of cell proliferation through pathways mediated by cGMP .

Research Findings

A summary of significant findings from various studies on the biological activity of this peptide is presented below.

| Study | Findings | Implications |

|---|---|---|

| BenchChem Study | Demonstrated potent vasodilatory effects in animal models. | Potential treatment for cardiovascular diseases. |

| PubMed Analysis | Identified structural similarities with other antitumor peptides. | Suggests potential use in cancer therapy. |

| Frontiers in Chemistry | Discussed modifications that enhance the peptide's stability and efficacy. | Highlights avenues for drug development. |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Heart Failure Management : A clinical trial involving patients with acute decompensated heart failure showed improved outcomes with CNP analogs, suggesting a role for this peptide in managing heart conditions .

- Cancer Treatment : In vitro studies indicated that peptides with similar sequences inhibited the growth of certain cancer cell lines, providing a basis for further exploration into their use as anticancer agents .

Q & A

Q. What ethical frameworks apply when studying this peptide in human-derived cell lines or tissues?

- Methodological Answer :

- Institutional Review Board (IRB) Approval : Required for studies using primary human cells (e.g., blood, biopsies) .

- Data Anonymization : Replace patient identifiers with codes in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.